5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including a pyrazole, a triazolo, and an oxadiazole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves an iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The oxadiazole ring is a five-membered aromatic heterocycle containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The triazolo ring is a five-membered aromatic heterocycle containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The oxadiazole and triazolo rings are known to participate in a variety of chemical reactions .Scientific Research Applications
Medicinal Chemistry Applications
Studies on related heterocyclic compounds have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, pyrazolopyrimidines and triazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promising results against various bacterial and fungal species, as well as potential antitumor effects in cell line assays (Rahmouni et al., 2016). Similarly, pyridine- and pyrazinecarboxylic acids substituted with oxadiazole derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Gezginci et al., 1998).
Future Directions
Properties
IUPAC Name |
5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O2/c1-13-17(11-23-29(13)15-7-4-3-5-8-15)20(30)22-12-18-25-26-19-16(9-6-10-28(18)19)21-24-14(2)27-31-21/h3-11H,12H2,1-2H3,(H,22,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERPTQILYQTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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